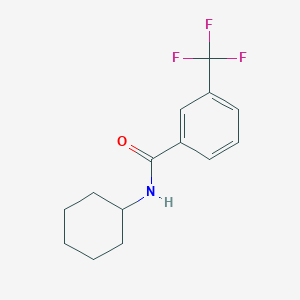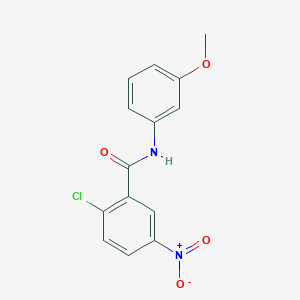![molecular formula C17H23FN2O2 B5701651 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone, also known as AFM13, is a small molecule drug that is being developed for the treatment of various types of cancer. AFM13 belongs to the class of bispecific antibodies, which are designed to target two different antigens simultaneously. In the case of AFM13, it targets CD30, a protein that is overexpressed on the surface of certain cancer cells, and CD16A, a protein that is present on the surface of natural killer (NK) cells.
Wirkmechanismus
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone works by binding to CD30 on the surface of cancer cells and CD16A on the surface of NK cells. This binding activates the NK cells and triggers the release of cytotoxic molecules, such as perforin and granzyme, which can kill the cancer cells. 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone also enhances the ability of NK cells to recognize and target cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone are largely related to its ability to activate NK cells and induce the death of cancer cells. 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been shown to increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which play important roles in the immune response against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone is its ability to target two different proteins simultaneously, which makes it a potentially powerful tool in the fight against cancer. However, the synthesis of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone is complex and requires a high degree of expertise in the field of antibody engineering. Additionally, the use of bispecific antibodies in the clinic is still relatively new, and more research is needed to fully understand their potential advantages and limitations.
Zukünftige Richtungen
There are several potential future directions for the development of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone and other bispecific antibodies. One area of focus is the optimization of the antibody design to improve their efficacy and reduce their toxicity. Another area of focus is the development of combination therapies that combine bispecific antibodies with other immunotherapies, such as checkpoint inhibitors. Additionally, there is a need for further clinical studies to evaluate the safety and efficacy of bispecific antibodies in a variety of cancer types.
Synthesemethoden
The synthesis of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone involves the chemical modification of two different antibodies, one that targets CD30 and the other that targets CD16A. The modified antibodies are then linked together using a chemical linker to create the bispecific antibody 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone. The synthesis process is complex and requires a high degree of expertise in the field of antibody engineering.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been the subject of several preclinical and clinical studies, and the results have shown promising anti-tumor activity in various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and acute myeloid leukemia. 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been shown to activate NK cells and induce the death of cancer cells that express CD30. The ability of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone to target two different proteins simultaneously makes it a potentially powerful tool in the fight against cancer.
Eigenschaften
IUPAC Name |
1-[4-(4-acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-4-5-17(22)14-11-15(18)16(10-12(14)2)20-8-6-19(7-9-20)13(3)21/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWKTAZDXNXOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)

![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)

![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)


![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)
